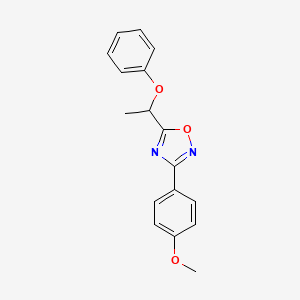
3-(4-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole
説明
3-(4-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole, also known as MPEPO, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. MPEPO belongs to the class of oxadiazoles, which are known for their diverse biological activities. In
科学的研究の応用
3-(4-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research is its effect on the GABA(B) receptor, which is a target for the treatment of various neurological disorders such as epilepsy, anxiety, and depression. This compound has been shown to selectively block the GABA(B) receptor, which can lead to the development of novel drugs with fewer side effects compared to current treatments.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole involves its ability to selectively block the GABA(B) receptor. The GABA(B) receptor is a heterodimeric G protein-coupled receptor that is activated by the neurotransmitter GABA. Activation of the GABA(B) receptor leads to the inhibition of neurotransmitter release, which can have anxiolytic, anticonvulsant, and sedative effects. This compound binds to the GABA(B) receptor at a site that is distinct from the GABA binding site, which makes it a selective antagonist.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to have anxiolytic and anticonvulsant effects in animal models, which makes it a potential candidate for the treatment of anxiety and epilepsy. This compound has also been shown to have sedative effects, which can be beneficial for the treatment of insomnia. However, further research is needed to determine the optimal dosage and administration route for these effects.
実験室実験の利点と制限
One of the advantages of using 3-(4-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole in lab experiments is its selectivity for the GABA(B) receptor, which makes it a useful tool for studying the function of this receptor. This compound can be used to block the GABA(B) receptor and investigate its role in various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to determine the toxicity and safety of this compound in humans.
将来の方向性
There are several future directions for research on 3-(4-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole. One area of research is the development of novel drugs that target the GABA(B) receptor using this compound as a lead compound. Another area of research is the investigation of the role of the GABA(B) receptor in various neurological disorders using this compound as a tool. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in humans and to investigate its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. Its selectivity for the GABA(B) receptor makes it a useful tool for studying the function of this receptor and developing novel drugs for the treatment of various neurological disorders. However, further research is needed to determine the optimal dosage and administration route for this compound and to investigate its potential side effects.
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(21-15-6-4-3-5-7-15)17-18-16(19-22-17)13-8-10-14(20-2)11-9-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZNKWZFLUGJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]thio}acetamide](/img/structure/B4419917.png)
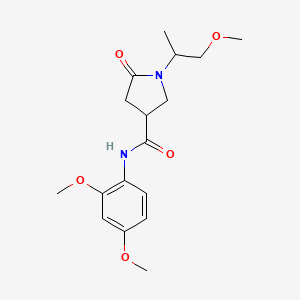

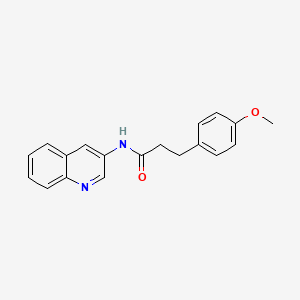
![2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419941.png)
![2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4419943.png)
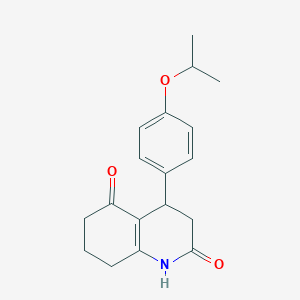
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4419957.png)
![4-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419958.png)
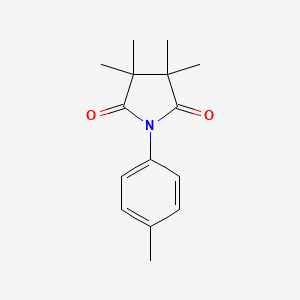
![(2-furylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4419972.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B4419985.png)
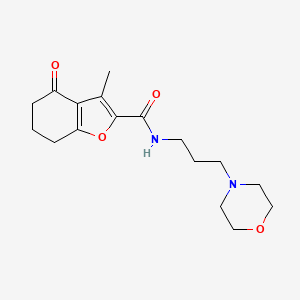
![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B4419998.png)